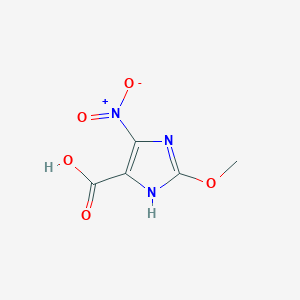
Ethyl 2-benzamidopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzamidopyridine-3-carboxylate (EBPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBPC is a heterocyclic compound that contains a pyridine ring and a benzamide moiety. It has been studied for its potential in drug discovery, as well as in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 2-benzamidopyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to increased levels of acetylcholine, which may improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
Ethyl 2-benzamidopyridine-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against cholinesterase enzymes, it has also been found to exhibit antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-benzamidopyridine-3-carboxylate in lab experiments is its potential as a drug candidate. Its inhibitory activity against cholinesterase enzymes makes it a promising candidate for the treatment of Alzheimer's disease and other cognitive disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on Ethyl 2-benzamidopyridine-3-carboxylate. One area of interest is its potential as a catalyst in organic synthesis. It has been found to exhibit catalytic activity in various reactions, such as the Michael addition and the Suzuki coupling reaction. Another area of interest is its potential as a material for use in electronic devices. Its unique structure and properties may make it useful in the development of new materials with improved electronic properties. Additionally, more research is needed to fully understand its potential as a drug candidate and to develop new derivatives with improved properties.
Méthodes De Synthèse
Ethyl 2-benzamidopyridine-3-carboxylate can be synthesized through a variety of methods, including the reaction of 2-aminopyridine with ethyl benzoylacetate in the presence of a catalyst such as sodium ethoxide. Other methods involve the use of different reagents and catalysts, such as palladium on carbon or copper(II) acetate.
Applications De Recherche Scientifique
Ethyl 2-benzamidopyridine-3-carboxylate has been studied extensively for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may improve cognitive function and memory.
Propriétés
Numéro CAS |
41803-50-3 |
|---|---|
Nom du produit |
Ethyl 2-benzamidopyridine-3-carboxylate |
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
ethyl 2-benzamidopyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)12-9-6-10-16-13(12)17-14(18)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,16,17,18) |
Clé InChI |
SJRCBWAFYROSPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
41803-50-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)


![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)


![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)